Clal-1,8,15,22-tmpypa
Description
Clal-1,8,15,22-tmpypa is a tetra-substituted metallophthalocyanine (MPc) derivative with a chloro-aluminum (ClAl) central metal ion and substituents at the 1,8,15,22 positions. These derivatives are synthesized via melt-phase reactions involving nitro precursors (e.g., 3-nitro phthalic anhydride) and subsequent reduction to amino groups or functionalization with phenoxy ligands . This compound likely exhibits unique optoelectronic and catalytic properties due to its substitution pattern and metal center, making it relevant for applications in photovoltaics, catalysis, and sensors.
Properties
CAS No. |
150437-06-2 |
|---|---|
Molecular Formula |
C32H24AlClN12+4 |
Molecular Weight |
639 g/mol |
IUPAC Name |
aluminum;5,14,23,32-tetramethyl-2,11,20,29,32,38,39,40-octaza-5,14,23-triazonia-37-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30,33,35-nonadecaene;chloride |
InChI |
InChI=1S/C32H24N12.Al.ClH/c1-41-13-5-9-17-21(41)29-33-25(17)38-30-23-19(11-7-15-43(23)3)27(35-30)40-32-24-20(12-8-16-44(24)4)28(36-32)39-31-22-18(26(34-31)37-29)10-6-14-42(22)2;;/h5-16H,1-4H3;;1H/q+2;+3;/p-1 |
InChI Key |
BOWKRRCVSJVCTM-UHFFFAOYSA-M |
SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |
Canonical SMILES |
CN1C=CC=C2C1=C3[N-]C2=NC4=NC(=NC5=NC(=NC6=NC(=N3)C7=C6[N+](=CC=C7)C)C8=C5[N+](=CC=C8)C)C9=C4[N+](=CC=C9)C.[Al+3].[Cl-] |
Synonyms |
chloroaluminium-1,8,15,22-tetramethyl-tetrapyridinoporphyrazine chloroaluminum-1,8,15,22-tetramethyl-tetrapyrido-porphyrazine ClAl-1,8,15,22-TMPyPa |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Phthalocyanines with substitutions at 1,8,15,22 positions differ significantly from their 2,9,16,23 counterparts. For example:
- 1,8,15,22-tetranitro MPcs (M = Co, Cu, Ni, Zn) show distinct electronic absorption maxima (λmax ~680–710 nm) compared to 2,9,16,23-tetranitro MPcs (~660–690 nm) due to altered π-conjugation .
- 1,8,15,22-tetraphenoxy MPcs (e.g., Co and Cu derivatives) exhibit enhanced visible-light absorption when composited with TiO2, enabling efficient photocatalysis .
Conductivity Trends
Substitution position and metal choice critically influence conductivity:
| Metal | 1,8,15,22-tetranitro MPc (σ, S/cm) | 2,9,16,23-tetranitro MPc (σ, S/cm) |
|---|---|---|
| Co | 1.2 × 10<sup>−5</sup> | 8.5 × 10<sup>−6</sup> |
| Cu | 9.8 × 10<sup>−6</sup> | 7.0 × 10<sup>−6</sup> |
| Ni | 1.0 × 10<sup>−5</sup> | 6.3 × 10<sup>−6</sup> |
| Zn | 5.5 × 10<sup>−6</sup> | 7.2 × 10<sup>−6</sup> |
Key observations:
- 1,8,15,22 substitution enhances conductivity for Co, Cu, and Ni but reduces it for Zn.
- Zn’s inverted trend suggests stronger axial ligand interactions in the 2,9,16,23 configuration.
Photocatalytic Performance
1,8,15,22-tetraphenoxy MPcs outperform other analogs in visible-light catalysis:
| Composite | RhB Degradation Efficiency (%) | Light Source |
|---|---|---|
| α-TPCoPc/TiO2 | 98.2 | Visible |
| α-TPCuPc/TiO2 | 89.7 | Visible |
| Pure TiO2 | 42.5 | UV |
Mechanistic insights:
- Co-phthalocyanines generate more reactive oxygen species (ROS) due to favorable redox potentials.
- 1,8,15,22 substitution improves dye adsorption on TiO2 via phenoxy-TiO2 coordination.
Key Research Findings
Positional Isomerism Matters : 1,8,15,22 substitution optimizes charge transport in Co/Cu/Ni MPcs but disrupts Zn’s conductivity .
Metal-Dependent Activity : Co-phthalocyanines are superior to Cu in photocatalysis due to higher ROS generation .
Hybrid Materials : Compositing with TiO2 amplifies visible-light response, making 1,8,15,22 MPcs viable for environmental remediation .
Notes
- The term "Clal-1,8,15,22-tmpypa" is inferred from analogous compounds in the literature; direct data on this specific derivative is absent in the provided evidence.
- Contradictions in Zn’s conductivity highlight the need for metal-specific design rules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
